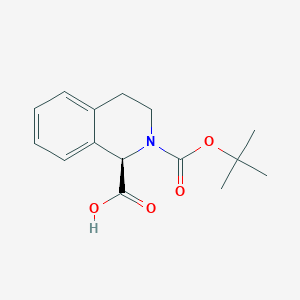

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Vue d'ensemble

Description

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring or the Boc group.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or other positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve standard organic solvents and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified tetrahydroisoquinoline rings.

Applications De Recherche Scientifique

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of new drugs, particularly those targeting neurological disorders and cancer.

Mécanisme D'action

The mechanism of action of ®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In general, the Boc group serves as a protective group, preventing unwanted reactions at the amine site during synthetic transformations. The tetrahydroisoquinoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activity.

N-Boc-protected amino acids: Compounds with a Boc-protected amine group, commonly used in peptide synthesis.

Tetrahydroisoquinoline derivatives: A broad class of compounds with diverse biological activities and applications in drug development.

Uniqueness

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc group and the tetrahydroisoquinoline core. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.

Activité Biologique

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 115962-35-1) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₁O₄

- Molecular Weight : 277.32 g/mol

- Purity : Typically >98% (HPLC)

- Storage : Sealed in a dry place at room temperature

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through its interaction with Bcl-2 family proteins. These proteins are crucial in regulating apoptosis in cancer cells. A study demonstrated that derivatives of THIQ could inhibit Bcl-2 proteins with a binding affinity of against Bcl-2 and Mcl-1 proteins while showing minimal affinity for Bcl-X_L .

Induction of Apoptosis

The compound has been shown to induce apoptosis in Jurkat T cells by activating caspase-3 in a dose-dependent manner. This suggests that it may serve as a potential lead compound for developing new anticancer therapies targeting apoptosis pathways .

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural features. The presence of the tert-butoxycarbonyl group enhances lipophilicity and stability, which may contribute to the improved binding affinity observed in various biological assays. Studies have identified specific modifications to the THIQ scaffold that significantly affect its pharmacological profile .

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butoxycarbonyl group | Increases lipophilicity and stability |

| Substituents on the nitrogen | Alters binding affinity to target proteins |

| Positioning of carboxylic acid | Influences solubility and bioavailability |

Study 1: Antitumor Efficacy

In a study focused on various THIQ derivatives, one compound demonstrated potent anti-proliferative effects against several cancer cell lines. The study utilized MTT assays to quantify cell viability and found that compounds with modifications similar to this compound exhibited significant reductions in cell proliferation .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of THIQ analogs in models of neurodegenerative diseases. The results indicated that certain derivatives could inhibit neuroinflammation and promote neuronal survival under stress conditions . This positions this compound as a candidate for further research in neuropharmacology.

Propriétés

IUPAC Name |

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649643 | |

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-96-5 | |

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.